molecular formula C12H20N2O3 B1148722 Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate CAS No. 157327-42-9

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1148722
CAS No.: 157327-42-9
M. Wt: 240.2988
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3. It is a pyrrolidine derivative that features a tert-butyl ester group, a dimethylamino group, and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the dimethylamino group with the nucleophile used .

Scientific Research Applications

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where such characteristics are desired .

Properties

IUPAC Name

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICVZJAVRBPUME-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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